- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with Methanol, Industrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156
Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)
Phosphine, tris(4-ethenylphenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phosphine, tris(4-ethenylphenyl)-
- Phosphine, tris(4-?ethenylphenyl)?-
- Tris(4-vinylphenyl)phosphine
- Tris(4-vinylphenyl)phosphane
- Phosphine, tris(p-vinylphenyl)- (7CI)
- Tris(4-ethenylphenyl)phosphine (ACI)
- Tris(4-vinphenyl)phosphane
- SCHEMBL4105987
- MFCD32632562
- YSZC584
- AC8806
- tris(4-ethenylphenyl)phosphane
- 95705-40-1
- CS-0182965
- AKOS040769010
- SY262706
-
- MDL: MFCD32632562
- Inchi: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
- Chave InChI: DJLBVUYUIACDIU-UHFFFAOYSA-N
- SMILES: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1
Propriedades Computadas
- Massa Exacta: 340.138087668g/mol
- Massa monoisotópica: 340.138087668g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 6
- Complexidade: 362
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 6.9
- Superfície polar topológica: 0Ų
Phosphine, tris(4-ethenylphenyl)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AC8806-0.25/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 0.25g |
$385 | 2023-09-19 | |
| AstaTech | AC8806-1/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 1g |
$770 | 2023-09-19 | |
| Chemenu | CM542593-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95%+ | 1g |
$355 | 2022-11-26 | |
| Chemenu | CM542593-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95%+ | 5g |
$1073 | 2022-11-26 | |
| Ambeed | A1494245-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
$115.0 | 2025-04-14 | |
| Ambeed | A1494245-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 250mg |
$194.0 | 2025-04-14 | |
| Ambeed | A1494245-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
$429.0 | 2025-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
¥3040.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 5g |
¥12960.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
¥757.00 | 2025-08-06 |
Phosphine, tris(4-ethenylphenyl)- Método de produção
Método de produção 1
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
Método de produção 2
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenes, Chemical Communications (Cambridge, 2022, 58(58), 8093-8096
Método de produção 3
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2, Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340
Método de produção 4
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymers, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174
Método de produção 5
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materials, European Polymer Journal, 2020, 141,
Método de produção 6
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl Chlorides, ChemCatChem, 2020, 12(16), 4034-4037
Método de produção 7
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pair, Nature Communications, 2019, 10(1), 1-8
Método de produção 8
- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins, Organic Letters, 2019, 21(7), 2147-2150
Método de produção 9
- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydes, Chemical Communications (Cambridge, 2019, 55(91), 13721-13724
Método de produção 10
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPs, Catalysis Science & Technology, 2018, 8(5), 1454-1467
Método de produção 11
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactions, New Journal of Chemistry, 2023, 47(15), 7410-7415
Método de produção 12
1.2 Reagents: Ammonium chloride
- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditions, Polymers (Basel, 2022, 14(13),
Método de produção 13
- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditions, Applied Catalysis, 2021, 293,
Método de produção 14
- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefins, Chemical Communications (Cambridge, 2021, 57(4), 472-475
Método de produção 15
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic Flow, Industrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187
Método de produção 16
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous Frameworks, ChemCatChem, 2020, 12(12), 3285-3289
Método de produção 17
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligand, RSC Advances, 2020, 10(49), 29263-29267
Método de produção 18
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers composite, Applied Catalysis, 2019, 587,
Método de produção 19
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen Reaction, Advanced Synthesis & Catalysis, 2019, 361(24), 5695-5703
Método de produção 20
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of Alkynes, Chemistry - An Asian Journal, 2019, 14(1), 149-154
Método de produção 21
- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformation, Chemical Communications (Cambridge, 2019, 55(62), 9180-9183
Método de produção 22
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
- Porous organic polymers as heterogeneous ligands for highly selective hydroacylation, Organic Chemistry Frontiers, 2019, 6(16), 2964-2967
Método de produção 23
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),
Método de produção 24
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer, Organic Letters, 2018, 20(16), 5023-5026
Phosphine, tris(4-ethenylphenyl)- Raw materials
Phosphine, tris(4-ethenylphenyl)- Preparation Products
Phosphine, tris(4-ethenylphenyl)- Fornecedores
Phosphine, tris(4-ethenylphenyl)- Literatura Relacionada
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Informações adicionais sobre Phosphine, tris(4-ethenylphenyl)-
Estudo Recentemente Publicado Sobre o Composto 95705-40-1 e o Fosfino Tris(4-vinilfenil)
Recentemente, um estudo inovador foi publicado na área de química medicinal, focando no composto identificado pelo número CAS 95705-40-1, conhecido como Phosphine, tris(4-ethenylphenyl)-. Este composto tem despertado grande interesse devido às suas propriedades únicas e potenciais aplicações em pesquisa biomédica e desenvolvimento de fármacos.
O fosfino tris(4-vinilfenil) é um agente químico que apresenta características especiais, incluindo alta estabilidade química e capacidade de interagir com outras moléculas em condições controladas. Estudos recentes têm explorado seu papel em reações catalíticas e na síntese de compostos bioativos, o que o torna um candidato promissor para aplicações em terapia medicamentosa.
De acordo com as pesquisas mais recentes, o composto 95705-40-1 demonstrou habilidade significativa em catalisar reações complexas, incluindo a formação de ligantes metálicos e a síntese de compostos orgânicos especializados. Essas propriedades são particularmente valiosas na indústria farmacêutica, onde a eficiência das reações químicas é crucial para o desenvolvimento de novos medicamentos.
Além disso, estudos clínicos iniciais indicam que o fosfino tris(4-vinilfenil) pode ter aplicações terapêuticas em doenças crônicas, como certos tipos de câncer e doenças inflamatórias. Suas propriedades anti-inflamatórias e antioxidantes são atualmente objeto de investigação intensiva, com resultados preliminares sugerindo um potencial significativo nesta área.
A pesquisa contínua sobre o composto 95705-40-1 está abrindo novas perspectivas na área da química medicinal. Com sua versatilidade e eficácia demonstrada em vários contextos experimentais, este fosfino está se tornando uma ferramenta essencial no arsenal dos cientistas dedicados ao desenvolvimento de novos tratamentos médicos.
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